molecular formula C16H17N3O3 B10927667 1-methyl-5-[(6-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-1H-pyrazole-4-carboxylic acid

1-methyl-5-[(6-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B10927667
M. Wt: 299.32 g/mol
InChI Key: PXIPHKVBBGHKHU-UHFFFAOYSA-N
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Description

1-METHYL-5-{[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound featuring a pyrazole ring fused with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-5-{[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-3,4-dihydroquinoline with a suitable pyrazole derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as palladium or copper to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity. Solvent extraction and recrystallization are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1-METHYL-5-{[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole and quinoline derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

1-METHYL-5-{[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-METHYL-5-{[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The quinoline and pyrazole moieties play a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-METHYL-5-{[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to its dual-ring structure, which imparts distinct chemical and biological properties. The combination of quinoline and pyrazole rings enhances its potential as a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

1-methyl-5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C16H17N3O3/c1-10-5-6-13-11(8-10)4-3-7-19(13)15(20)14-12(16(21)22)9-17-18(14)2/h5-6,8-9H,3-4,7H2,1-2H3,(H,21,22)

InChI Key

PXIPHKVBBGHKHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=C(C=NN3C)C(=O)O

Origin of Product

United States

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